molecular formula C15H19N5OS B2721674 4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1428374-89-3

4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2721674
CAS No.: 1428374-89-3
M. Wt: 317.41
InChI Key: BUJMIKFZSNNWDX-UHFFFAOYSA-N
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Description

4-(5-Methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a chemical compound for research applications. The structure incorporates a pyrimidine ring, a thiophene moiety, and a piperazine carboxamide linker, which are features commonly explored in medicinal chemistry . The piperazine ring is a privileged scaffold in drug discovery, frequently used to optimize the physicochemical properties of a molecule and to act as a conformational spacer to position pharmacophoric groups . The 5-methylpyrimidin-4-yl group is a heterocycle often found in compounds targeting kinase enzymes, while the thiophen-2-ylmethyl group can contribute to favorable pharmacokinetic profiles. This combination of structural elements makes this compound a valuable intermediate for researchers in various fields, including hit-to-lead optimization, synthetic chemistry, and the development of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-12-9-16-11-18-14(12)19-4-6-20(7-5-19)15(21)17-10-13-3-2-8-22-13/h2-3,8-9,11H,4-7,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJMIKFZSNNWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is modified by introducing a carboxamide group.

    Substitution with Pyrimidine: The piperazine derivative is then reacted with 5-methylpyrimidine-4-yl chloride under basic conditions to introduce the pyrimidine moiety.

    Introduction of Thiophene: Finally, the thiophene group is introduced via a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene and pyrimidine have shown efficacy against various bacterial strains, including:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL.
  • Escherichia coli : MIC of 12.5 μg/mL.

These findings suggest that the compound may also possess antimicrobial properties, making it a candidate for further investigation in this area .

Anticancer Potential
The compound's structure allows it to act as an inhibitor of critical enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). Inhibition of DHFR disrupts DNA synthesis, which is crucial for cancer cell growth. Studies have shown that similar compounds can induce apoptosis in cancer cells, indicating a potential pathway for therapeutic use .

Antiviral Activity
Preliminary studies suggest that the compound may inhibit viral replication mechanisms, particularly through interactions with enzymes like HIV-1 reverse transcriptase. Compounds with similar functionalities have demonstrated effective inhibition at micromolar concentrations, highlighting their relevance in antiviral drug development .

Material Science

The unique electronic properties of the thiophene and pyrimidine groups make this compound suitable for applications in material science, particularly in the development of organic semiconductors. Its ability to form stable structures can be exploited in electronic devices and sensors .

Case Studies

Several studies have highlighted the applications of related compounds:

  • Antimicrobial Evaluation : A series of thiopyrimidine derivatives were synthesized and tested against multidrug-resistant pathogens. The results indicated promising antimicrobial activity, suggesting that similar derivatives could be developed from 4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide .
  • Anticancer Research : Investigations into new sulfonamide derivatives revealed significant cytotoxic effects against various human cancer cell lines. This underscores the potential for developing hybrid molecules incorporating the structure of the target compound for enhanced anticancer activity .

Mechanism of Action

The mechanism of action of 4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares the target compound with structurally related piperazine-carboxamides documented in the evidence:

Compound Core Structure Substituents Biological Activity Key References
Target Compound Piperazine-1-carboxamide 5-Methylpyrimidin-4-yl; Thiophen-2-ylmethyl Not explicitly reported (inference: TRP modulation)
CPIPC (4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) Piperazine-1-carboxamide 5-Chloropyridin-2-yl; 1H-Indazol-6-yl Partial TRPV1 agonist (EC₅₀ = 0.8 μM)
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) Piperazine-1-carboxamide 3-Chloropyridin-2-yl; 4-tert-Butylphenyl TRPV1 antagonist (IC₅₀ = 6–10 nM)
A31–A35 Series (Quinazolin-4-yl-piperazine-carboxamides) Piperazine-1-carboxamide Varied aryl groups (e.g., 3-bromo-2-methylphenyl, 3,5-dichlorophenyl) Anticancer activity (IC₅₀ = 2–10 μM in vitro)
ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) Piperazine-1-carbothioamide 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; 4-Methoxypyridin-2-yl Bacterial phosphopantetheinyl transferase inhibitor

Pharmacological and Physicochemical Differences

  • TRPV1 Modulation :

    • BCTC (tert-butylphenyl substituent) exhibits potent TRPV1 antagonism due to hydrophobic interactions with the channel’s vanilloid-binding pocket . In contrast, CPIPC (indazole substituent) acts as a partial agonist, highlighting how aromatic substituents dictate functional outcomes .
    • The target compound’s thiophene group may enhance membrane permeability compared to phenyl or pyridyl analogs, though this requires experimental validation.
  • Synthetic Yields and Purity :

    • Analogs like CPIPC and A31–A35 are synthesized in moderate yields (53–74%) with high HPLC purity (>95%), suggesting similar feasibility for the target compound .
    • BCTC derivatives require multi-step optimization to balance potency and metabolic stability, a consideration relevant to the target molecule’s development .
  • Thermal Stability :

    • Melting points for quinazoline-piperazine analogs (A31–A35) range from 199–209°C, indicating robust crystalline stability, likely influenced by hydrogen-bonding networks . The target compound’s pyrimidine-thiophene system may exhibit comparable thermal behavior.

Key Research Findings from Analogous Compounds

  • CPIPC’s partial agonism avoids desensitization issues associated with full TRPV1 agonists, suggesting a therapeutic advantage for chronic pain .

Biological Activity

The compound 4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its efficacy against various diseases, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{S}

This structure features a piperazine ring, a pyrimidine moiety, and a thiophene group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of piperazine derivatives are well-documented, with many compounds exhibiting a range of pharmacological effects including anti-cancer, anti-inflammatory, and anti-viral properties. The specific compound has been studied for its potential as an HIV inhibitor and for its effects on cell signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine-based compounds. For example, derivatives similar to This compound have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. The structural modifications in these compounds significantly influence their binding affinity to the viral enzyme, enhancing their potency against resistant strains of HIV .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Replication : The compound likely interacts with the NNRTI binding pocket of reverse transcriptase, disrupting the enzyme's function.
  • Cell Signaling Modulation : Similar piperazine derivatives have been shown to affect cell signaling pathways associated with apoptosis and necroptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. The following table summarizes key structural components and their associated activities:

Structural ComponentModification ImpactBiological Activity
Pyrimidine Moiety Substitution at C5 enhances antiviral potencyIncreased binding affinity to RT
Thiophene Group Presence increases hydrophobic interactionsImproved efficacy against HIV
Piperazine Ring Variations in substituents affect receptor affinityModulates interaction with aminergic receptors

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anti-HIV Activity : A study demonstrated that similar pyrimidine derivatives exhibited EC50 values ranging from 24.4 nM to 415 nM against HIV-1, indicating strong antiviral properties .
  • Cytotoxic Effects : Research on a related piperazine-containing compound (LQFM018) revealed significant cytotoxicity in K562 leukemic cells, suggesting that modifications to the piperazine scaffold can lead to enhanced antiproliferative effects .
  • FAAH Inhibition : Compounds with similar piperazine structures have been shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids and potential analgesic effects .

Q & A

Q. What are the common synthetic routes for 4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide and its derivatives?

The synthesis typically involves multi-step organic reactions, including condensation of piperazine intermediates with substituted pyrimidine and thiophene moieties. For example, derivatives are synthesized via coupling reactions under reflux conditions, yielding 58–65% with purity >98% (HPLC). Key steps include amide bond formation and purification via column chromatography .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 8.80–7.38 ppm) and piperazine ring protons (δ 3.96–3.20 ppm) .
  • Mass spectrometry (ESI-MS) : Accurate mass determination (e.g., [M+H]+ observed at 657.2398 for a derivative) .
  • IR spectroscopy : Peaks for C=O (1622–1633 cm⁻¹) and -CONH- (3246–3293 cm⁻¹) bonds .

Q. What in vitro assays are suitable for initial biological activity screening?

Common assays include:

  • Enzyme inhibition studies : Carbonic anhydrase isoenzyme assays (hCA I/II) to evaluate inhibitory activity .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalyst use : LiAlH4 or TFA for efficient reduction or deprotection steps .
  • Temperature control : Reflux at 80–100°C for 6–12 hours improves coupling efficiency .

Q. How can discrepancies in NMR chemical shifts between synthesized batches be resolved?

Discrepancies may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or impurities. Mitigation steps:

  • Deuterated solvent standardization : Ensure consistent solvent use across batches .
  • Purity checks : Use HPLC (>98% purity) to eliminate impurities affecting shifts .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Substituent variation : Modifying pyrimidine (e.g., nitro, trifluoromethyl groups) or thiophene moieties to assess activity changes .
  • Biological testing : Correlate structural features (e.g., sulfamoylphenyl groups) with enzyme inhibition or cytotoxicity .

Q. How do computational methods aid in predicting target interactions?

Computational approaches include:

  • Molecular docking : Simulate binding to targets like carbonic anhydrase or kinase domains using software (e.g., AutoDock) .
  • Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with morpholine rings) .

Data Contradiction Analysis

Q. How should conflicting biological activity data between similar derivatives be interpreted?

Contradictions may arise from assay variability or subtle structural differences. For example:

  • Substituent positioning : A nitro group at the 2- vs. 4-position on the aryl ring can alter receptor binding .
  • Solubility effects : Hydrophobic substituents (e.g., trifluoromethyl) may reduce aqueous solubility, skewing in vitro results .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Derivatives

ParameterOptimal ConditionsImpact on Yield/PurityReference
SolventDMF or DMSOMaximizes coupling efficiency
Reaction Time6–12 hours (reflux)Reduces byproduct formation
Purification MethodColumn chromatographyAchieves >98% purity

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey ObservationsStructural InsightsReference
¹H NMR (DMSO-d₆)δ 8.80 (pyrimidine), 3.96 (piperazine)Confirms aromatic and aliphatic regions
ESI-MS[M+H]+ = 657.2398Validates molecular weight

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